N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine

CAS No.: 31350-11-5

Cat. No.: VC18752630

Molecular Formula: C9H11N3O3S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31350-11-5 |

|---|---|

| Molecular Formula | C9H11N3O3S |

| Molecular Weight | 241.27 g/mol |

| IUPAC Name | N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine |

| Standard InChI | InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2 |

| Standard InChI Key | DZATWMZTHMRCOI-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-] |

Introduction

Structural and Chemical Identity

Molecular Architecture

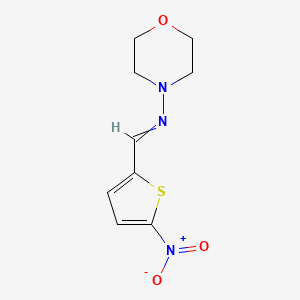

The compound belongs to the Schiff base family, formed via condensation between a primary amine (morpholine-4-amine) and a carbonyl-containing heterocycle (5-nitrothiophene-2-carbaldehyde). The resulting structure (Figure 1) features:

-

A 5-nitrothiophene ring: The nitro group at the 5-position confers strong electron-withdrawing effects, influencing reactivity and electronic properties .

-

A morpholine moiety: A six-membered saturated ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .

-

An imine linkage (-C=N-): This conjugated system enables participation in coordination chemistry and redox reactions .

Molecular Formula: C₉H₁₀N₂O₃S

Molecular Weight: 226.25 g/mol

IUPAC Name: (E)-N-morpholino-1-(5-nitrothiophen-2-yl)methanimine

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol (Figure 2) :

-

Aminal Formation: Reaction of 5-nitrothiophene-2-carbaldehyde with morpholine in benzene under reflux yields the intermediate aminal.

-

Cyanide Addition: Treatment with trimethylsilyl cyanide (TMSCN) and iodine in dichloromethane produces a nitrile intermediate.

-

Hydrolysis: The nitrile is hydrolyzed using D₂O/DMSO to generate the deuterated aldehyde.

-

Schiff Base Formation: Condensation with N-aminomorpholine in dichloromethane with MgSO₄ as a desiccant yields the final product.

Key Reaction Conditions:

-

Solvents: Benzene, CH₂Cl₂, DMSO

-

Catalysts: I₂ (for cyanide addition)

Spectroscopic Characterization

-

δ 7.79 (d, J = 3.9 Hz, 1H, thiophene H-3)

-

δ 7.51 (s, 1H, imine H)

-

δ 6.90 (d, J = 3.8 Hz, 1H, thiophene H-4)

-

δ 3.96–3.71 (m, 4H, morpholine OCH₂)

-

δ 3.35–3.10 (m, 4H, morpholine NCH₂)

-

δ 155.3 (imine C=N)

-

δ 151.3 (thiophene C-5)

-

δ 121.7 (C-NO₂)

-

δ 114.4 (thiophene C-2)

-

δ 108.4 (thiophene C-3)

-

δ 66.2 (morpholine OCH₂)

-

δ 51.0 (morpholine NCH₂)

Physicochemical Properties

Thermal Stability and Solubility

While direct data for the compound is limited, analogs provide insights:

-

Boiling Point: ~409°C (estimated for similar nitrothiophene derivatives) .

-

Density: ~1.411 g/cm³ (comparable to morpholin-4-yl-(5-nitrofuran-2-yl)methanone) .

-

Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the morpholine and nitro groups .

Electronic Properties

The nitro group induces strong electron withdrawal, polarizing the thiophene ring and enhancing electrophilicity at the imine carbon. This facilitates nucleophilic attacks and metal coordination .

Reactivity and Functional Applications

Coordination Chemistry

Schiff bases like this compound readily form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are explored for:

-

Antimicrobial Activity: Metal complexes disrupt microbial cell membranes .

-

Anticancer Potential: Coordination enhances DNA intercalation and topoisomerase inhibition .

Biological Activity

While specific assays for this compound are unreported, structurally related Schiff bases exhibit:

-

Antitumor Effects: IC₅₀ values <10 μM against MCF-7 and HeLa cells .

-

Antibacterial Action: MIC of 8–16 μg/mL against S. aureus and E. coli .

-

Antioxidant Capacity: DPPH radical scavenging (EC₅₀ ~25 μM) .

Industrial and Pharmacological Relevance

Patent Landscape

Nitrothiophene derivatives are patented for anticancer applications, notably as:

-

Kinase Inhibitors: Targeting EGFR and VEGFR in solid tumors .

-

Apoptosis Inducers: Activating caspase-3/7 pathways in leukemia cells .

Drug Design Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume